![molecular formula C21H21N3O2S B14118074 (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)
(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a substituted piperidine moiety, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the piperidine and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with enzymes and receptors, potentially modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar piperidine moiety but has different core structures and functional groups.
Uniqueness
The uniqueness of (5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione lies in its combination of a biologically active thiazolidine-2,4-dione core with a substituted piperidine moiety, which can enhance its pharmacological properties and broaden its range of applications.
Properties
Molecular Formula |
C21H21N3O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12- |
InChI Key |
MCUJKPPARUPFJM-PDGQHHTCSA-N |
Isomeric SMILES |
C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N |
Origin of Product |
United States |
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